2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide

CAS No.: 1805513-09-0

Cat. No.: VC4337489

Molecular Formula: C9H4Br2F6

Molecular Weight: 385.929

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805513-09-0 |

|---|---|

| Molecular Formula | C9H4Br2F6 |

| Molecular Weight | 385.929 |

| IUPAC Name | 1-bromo-4-(bromomethyl)-2,5-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H4Br2F6/c10-3-4-1-6(9(15,16)17)7(11)2-5(4)8(12,13)14/h1-2H,3H2 |

| Standard InChI Key | VFTOPCAGVKAKBV-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CBr |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

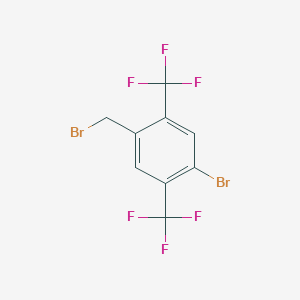

The compound’s structure consists of a benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions, a bromine atom at the 4-position, and a bromomethyl (-CH₂Br) group at the 1-position (benzyl position). This arrangement creates a highly polarized electron-deficient aromatic system, which influences its reactivity in nucleophilic and electrophilic substitutions .

Table 1: Key Physicochemical Properties

The absence of reported melting/boiling points in the literature suggests challenges in purification or decomposition upon heating, common in polyhalogenated aromatics .

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 2,5-bis(trifluoromethyl)-4-bromobenzyl bromide typically involves multi-step halogenation and functionalization processes:

-

Friedel-Crafts Trifluoromethylation: Introduction of trifluoromethyl groups via electrophilic substitution using CF₃-containing reagents like trifluoromethyl copper complexes.

-

Bromination: Sequential bromination at the 4-position using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.

-

Benzyl Bromide Formation: Conversion of a methyl group to bromomethyl using PBr₃ or HBr/H₂O₂ .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Trifluoromethylation | CF₃Cu, CuI, DMF, 80°C | 60-70% | >90% |

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 85% | 95% |

| Benzyl Bromidation | PBr₃, reflux, 12h | 75% | 97% |

Commercial suppliers such as MolCore BioPharmatech and Apollo Scientific offer the compound with purities ≥95%, validated by HPLC and NMR .

Reactivity and Functionalization

Nucleophilic Substitution

Applications in Pharmaceutical and Material Science

Drug Intermediate Synthesis

The compound serves as a precursor to trifluoromethylated active pharmaceutical ingredients (APIs). Its derivatives are explored as kinase inhibitors and antiviral agents due to the metabolic stability imparted by CF₃ groups .

Fluorinated Polymers

Incorporation into polymers enhances thermal stability and chemical resistance. For example, copolymerization with tetrafluoroethylene yields materials for high-performance coatings.

| Parameter | Value |

|---|---|

| Flash Point | Not determined |

| LD50 (Oral, Rat) | Not available |

| Protective Equipment | Gloves, goggles, fume hood |

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure derivatives for chiral drug synthesis.

-

Environmental Impact Studies: Assessing biodegradation and bioaccumulation potential due to PFAS-like properties.

-

Advanced Material Applications: Exploring use in organic electronics and battery electrolytes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume